9-Tetradecenyl acetate, also known as (Z)-9-tetradecen-1-yl acetate, is a carboxylic ester with the molecular formula and a molecular weight of approximately 254.41 g/mol. This compound is characterized by its long carbon chain, featuring a double bond between the ninth and tenth carbon atoms in its aliphatic chain. It appears as a colorless to pale yellow liquid at room temperature and is soluble in organic solvents such as ethanol and acetone, but has limited solubility in water .
9-Tetradecenyl acetate is primarily recognized for its role as a component of sex pheromones in various insect species, particularly within the Ostrinia genus, which includes the Asian corn borer. Its pleasant sweet, fruity, and floral aroma makes it valuable in the fragrance and flavor industries .
The chemical behavior of 9-tetradecenyl acetate includes hydrolysis, where it can react with water to yield acetic acid and 9-tetradecen-1-ol under acidic or basic conditions. This reaction is significant in various applications, particularly in flavoring and fragrance formulations where controlled release of components is desired .
Additionally, 9-tetradecenyl acetate can undergo oxidation reactions, leading to the formation of aldehydes or acids depending on the reaction conditions. These transformations are crucial for developing new derivatives with enhanced biological or sensory properties .
9-Tetradecenyl acetate exhibits notable biological activities, particularly as a pheromone component. It plays a critical role in the mating behaviors of certain moth species by attracting males to females during reproduction. This pheromonal activity highlights its ecological significance and potential applications in pest management strategies .
Research has also indicated that this compound may possess antimicrobial properties, although further studies are required to fully elucidate its mechanisms and efficacy against various pathogens .
Several methods exist for synthesizing 9-tetradecenyl acetate:
The uniqueness of 9-tetradecenyl acetate lies primarily in its specific configuration (Z) around the double bond, which significantly influences its sensory properties and biological activities compared to its (E) counterpart. Its role as an insect pheromone further distinguishes it from similar compounds that do not share this ecological function .
Studies on the interactions of 9-tetradecenyl acetate with biological systems have focused on its pheromonal activity, particularly how it influences mating behaviors in insects. These interactions are crucial for understanding ecological dynamics and developing environmentally friendly pest control methods.
Additionally, research into its antimicrobial properties suggests potential interactions with microbial membranes, although specific pathways remain to be thoroughly investigated .
| Compound | Structure Type | Biological Activity |
XLogP3 5.9
Hydrogen Bond Acceptor Count 2
Exact Mass 254.224580195 g/mol
Monoisotopic Mass 254.224580195 g/mol
Heavy Atom Count 18
General Manufacturing Information
9-Tetradecen-1-ol, 1-acetate, (9Z)-: ACTIVE
Dates
Last modified: 02-18-2024
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